molecular formula C19H17ClN4O3S B11163093 4-(acetylamino)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide

4-(acetylamino)-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide

Cat. No.: B11163093
M. Wt: 416.9 g/mol
InChI Key: FEKSATWGKMTXIA-UHFFFAOYSA-N
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Description

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-chloro-4-acetamido-2-methoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-chloro-4-acetamido-2-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with 5-chloro-2-methoxybenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-chloro-4-acetamido-2-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-chloro-4-acetamido-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-chloro-4-acetamido-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as apoptosis or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Benzyl-1,3,4-thiadiazol-2-yl)-5-chloro-4-acetamido-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the chloro and acetamido groups, along with the methoxybenzamide moiety, enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C19H17ClN4O3S

Molecular Weight

416.9 g/mol

IUPAC Name

4-acetamido-N-(5-benzyl-1,3,4-thiadiazol-2-yl)-5-chloro-2-methoxybenzamide

InChI

InChI=1S/C19H17ClN4O3S/c1-11(25)21-15-10-16(27-2)13(9-14(15)20)18(26)22-19-24-23-17(28-19)8-12-6-4-3-5-7-12/h3-7,9-10H,8H2,1-2H3,(H,21,25)(H,22,24,26)

InChI Key

FEKSATWGKMTXIA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3)Cl

Origin of Product

United States

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